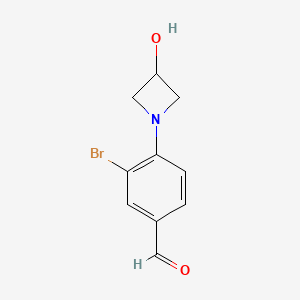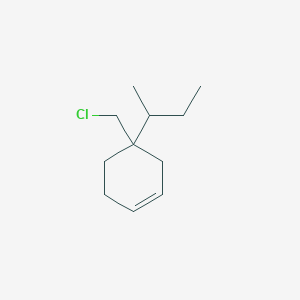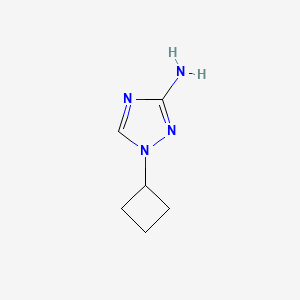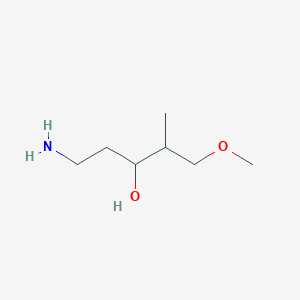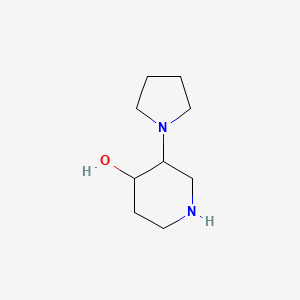
1-(2-Amino-5-tert-butylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-tert-butylphenyl)propan-1-one is an organic compound with the molecular formula C13H19NO It is characterized by the presence of an amino group attached to a tert-butylphenyl ring, along with a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-tert-butylphenyl)propan-1-one typically involves the reaction of tert-butylbenzene with an appropriate amine and a propanone derivative. One common method involves the use of anhydrous aluminum chloride as a catalyst in the presence of petroleum ether. The reaction is carried out at around 20°C, with the gradual addition of propionyl chloride over a period of 2 to 2.5 hours. After the addition is complete, the reaction mixture is stirred for an additional hour before being quenched with ice water. The organic layer is separated, washed, and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated addition of reagents, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Amino-5-tert-butylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Amino-5-tert-butylphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2-Amino-5-tert-butylphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propanone moiety can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes .
類似化合物との比較
- 1-(2-Amino-4-tert-butylphenyl)propan-1-one
- 1-(2-Amino-3-tert-butylphenyl)propan-1-one
- 1-(2-Amino-6-tert-butylphenyl)propan-1-one
Comparison: 1-(2-Amino-5-tert-butylphenyl)propan-1-one is unique due to the specific positioning of the amino and tert-butyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
1-(2-amino-5-tert-butylphenyl)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-5-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h6-8H,5,14H2,1-4H3 |
InChIキー |
WDPBFQCOJLSXDK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


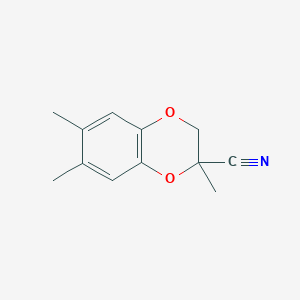

![1-[2-(2-chloroethoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B13177567.png)
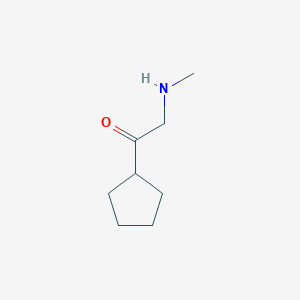

![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)
![3-bromo-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13177589.png)
